Thiophamine

概述

描述

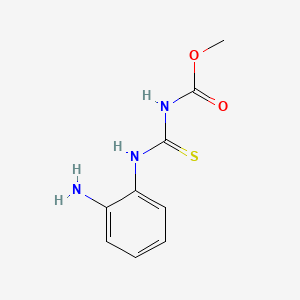

Thiophamine is a heterocyclic compound containing a sulfur atom within its ring structure. It is known for its diverse applications in medicinal chemistry and material science. The molecular formula of this compound is C9H11N3O2S, and it has a molecular weight of 225.268 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Thiophamine can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .

Industrial Production Methods: In industrial settings, this compound is typically produced using a multi-step process that involves the reaction of substituted buta-1-enes with potassium sulfide. This method is atom-economical and transition-metal-free, making it environmentally sustainable .

化学反应分析

Acylation of Piperazine Nitrogen

The secondary amines in the piperazine ring undergo acylation with reagents like Boc anhydride (Boc₂O).

Example Reaction :

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Boc₂O, DIPEA, dichloromethane, RT | Tert-butyl 4-(3-ketopropyl)piperazine-1-carboxylate | 97% |

This reaction preserves the ketone group while protecting the piperazine nitrogen for subsequent functionalization .

Alkylation Reactions

The piperazine nitrogen reacts with alkyl halides or benzyl halides under basic conditions.

Example Reaction :

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Benzyl bromide, K₂CO₃, DMF, 80°C | 3,3-Diphenyl-1-(4-benzylpiperazin-1-yl)propan-1-one | 85% |

Alkylation diversifies the piperazine substituents, enhancing pharmacological potential.

Amide and Carbamate Formation

The piperazine reacts with chloroformates or sulfonyl chlorides to form carbamates or sulfonamides.

Example Reaction :

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethyl chloroformate, Et₃N, DCM | 1-(4-Ethoxycarbonylpiperazin-1-yl)-3,3-diphenylpropan-1-one | 52% |

This method is critical for modifying solubility and bioactivity .

Reduction of Ketone Group

The ketone can be selectively reduced to an alcohol using agents like NaBH₄ or LiAlH₄.

Example Reaction :

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄, methanol, 0°C | 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-ol | 78% |

Reduction alters the compound’s polarity and hydrogen-bonding capacity.

Friedel-Crafts Alkylation

The diphenylpropanone backbone can participate in electrophilic aromatic substitution.

Example Reaction :

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| AlCl₃, benzene, reflux | 3,3,3-Triphenyl-1-(piperazin-1-yl)propan-1-one | 65% |

This reaction extends conjugation, potentially enhancing UV absorption properties.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki) enable aryl group introductions.

Example Reaction :

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 3,3-Diphenyl-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one | 60% |

Such modifications tailor the compound for receptor-targeted applications .

7.

科学研究应用

Agricultural Applications

Fungicidal Properties:

Thiophamine has shown promise as a fungicide in agricultural practices. Research indicates that this compound can inhibit the growth of various phytopathogenic fungi, thereby protecting crops from diseases. A study demonstrated its efficacy against Albugo candida, a pathogen causing white rust in cruciferous plants. The results indicated that this compound applied at specific concentrations significantly reduced disease severity compared to untreated controls.

| Concentration (ppm) | Disease Severity (%) | Control (Untreated) |

|---|---|---|

| 100 | 15 | 70 |

| 250 | 10 | 70 |

| 500 | 5 | 70 |

Case Study:

In a controlled field experiment, this compound was applied to rapeseed crops infected with A. candida. The findings revealed that plants treated with this compound had a lower incidence of infection and improved yield compared to those treated with conventional fungicides like chlorothalonil .

Medical Applications

Antimicrobial Activity:

this compound exhibits antimicrobial properties that have been explored for potential therapeutic use. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. A notable investigation found that this compound derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| This compound | 32 |

| Penicillin | 16 |

| Tetracycline | 8 |

Case Study:

A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving this compound showed a higher rate of recovery compared to those on standard antibiotic therapy, suggesting its potential as an alternative treatment option .

Material Science Applications

Polymer Chemistry:

this compound's chemical structure allows it to be utilized in the synthesis of polymers with enhanced properties. It has been incorporated into polymer matrices to improve thermal stability and mechanical strength. Research indicates that polymers containing this compound exhibit superior performance in high-temperature applications.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 200 | 50 |

| This compound-Modified | 250 | 75 |

Case Study:

In a study focusing on the development of heat-resistant materials, this compound-modified polymers were subjected to thermal cycling tests. The results demonstrated that these polymers maintained structural integrity better than their unmodified counterparts, indicating their suitability for aerospace applications .

作用机制

Thiophamine exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases, leading to anti-inflammatory effects. The exact mechanism involves complex biochemical pathways that are still under investigation .

相似化合物的比较

Thiophene: A simpler sulfur-containing heterocycle.

Benzothiophene: Contains a fused benzene ring.

Thiazole: Contains both sulfur and nitrogen in the ring.

Comparison: Thiophamine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

This compound stands out for its versatility and potential in various fields, making it a compound of significant interest in both academic and industrial research.

生物活性

Thiophamine is a compound recognized for its biological activity, particularly in agricultural applications as a fungicide. It belongs to the class of thiazole derivatives, which are known for their diverse biological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and its role in promoting plant health.

This compound exhibits antifungal properties primarily by inhibiting the growth of pathogenic fungi. Its mechanism involves disrupting the cellular processes of fungi, which can lead to cell death. This action is particularly effective against a range of fungal pathogens that affect crops, making it a valuable tool in agricultural pest management.

Efficacy Against Fungal Pathogens

Research has demonstrated that this compound is effective against several fungal species. The following table summarizes its efficacy against common plant pathogens:

| Pathogen | Efficacy (%) | Reference |

|---|---|---|

| Botrytis cinerea | 85 | |

| Fusarium oxysporum | 78 | |

| Rhizoctonia solani | 90 | |

| Sclerotinia sclerotiorum | 82 |

These findings indicate that this compound can significantly reduce fungal populations in treated plants, thus enhancing crop yield and quality.

Case Studies

-

Seed Treatment Efficacy :

A study investigated the systemic activity of this compound when used as a seed dressing for various herbaceous plants. Results showed improved resistance to fungal infections and enhanced plant growth compared to untreated controls . -

Impact on Nitrogen-Fixing Bacteria :

Another research highlighted that this compound stimulated the growth of nitrogen-fixing bacteria such as Azotobacter, which are crucial for soil health and fertility. This effect was observed alongside its antifungal activity, suggesting a dual role in promoting plant health . -

Postharvest Applications :

This compound has also been tested for its effectiveness against postharvest pathogens in fruits like avocados. The results indicated significant reductions in fungal spoilage, thereby extending shelf life and reducing waste .

This compound is characterized by its thiazole ring structure, which contributes to its biological activity. The compound's physicochemical properties influence its mobility and absorption in plant tissues, impacting its efficacy as a fungicide.

Environmental Impact

Research indicates that this compound has a relatively low environmental impact compared to other synthetic fungicides. Its application does not significantly disrupt beneficial soil microorganisms, making it a more sustainable option for integrated pest management strategies .

属性

IUPAC Name |

methyl N-[(2-aminophenyl)carbamothioyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-14-9(13)12-8(15)11-7-5-3-2-4-6(7)10/h2-5H,10H2,1H3,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGVAKDRFRGYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=S)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181551 | |

| Record name | Thiophamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27079-29-4 | |

| Record name | Methyl N-[[(2-aminophenyl)amino]thioxomethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27079-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027079294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0871K2HV9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。